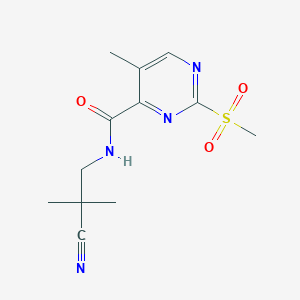
n,n-Diethylvaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,n-Diethylvaline (DEV) is a non-proteinogenic amino acid that has gained significant attention in the scientific community due to its unique properties. It is a branched-chain amino acid and is structurally similar to valine. However, the presence of two ethyl groups in DEV makes it distinct from valine. This amino acid has been synthesized using various methods and has been extensively studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Immunotoxicity Studies :
- Research by Li, Hirata, Piao, & Minami (2000) explored the immunotoxic effects of N,N-diethylaniline, a compound related to N,N-diethylvaline. The study in mice showed that N,N-diethylaniline selectively inhibited splenic natural killer (NK) and cytotoxic T lymphocyte (CTL) activities, suggesting its potential as a tool for studying immune system responses.
Hemoglobin Adduct Formation :
- A study by Schettgen, Broding, Angerer, & Drexler (2002) investigated the formation of hemoglobin adducts such as N-2-hydroxyethylvaline (HEV), which is chemically similar to this compound, in workers exposed to ethylene oxide and propylene oxide. This research highlights the relevance of studying such compounds in occupational health and biomonitoring.
Carcinogenesis Studies :
- The carcinogenic potential of diethylamine, a compound structurally related to this compound, was examined in a study conducted by the National Toxicology Program (2011), which did not find evidence of carcinogenic activity in rats and mice exposed to diethylamine. This research (National Toxicology Program Technical Report Series, 2011) offers insights into the toxicological aspects of related compounds.
Genotoxicity Evaluation :
- Research by Li & Minami (1997) focused on the genotoxicity of N,N-diethylaniline, demonstrating its ability to induce sister chromatid exchanges in human lymphocytes. This study underscores the genetic impact of similar compounds and their potential use in genetic toxicity testing.
Studies on Oxidative Stress in Carcinogenesis :
- Sánchez-Pérez et al. (2005) investigated oxidative stress during carcinogen metabolism in liver tumor production in rats using N-diethylnitrosamine, a compound related to this compound. The study (Cancer Letters, 2005) provided insights into the relationship between oxidative stress and carcinogenicity.
Acrylamide Metabolism and Hemoglobin Adducts :
- Fennell et al. (2005) explored the metabolism of acrylamide and the formation of hemoglobin adducts such as N-(2-carbamoylethyl)valine (AAVal) in humans. This study (Toxicological Sciences, 2005) highlighted the importance of such compounds in evaluating exposure to harmful substances.
Eigenschaften
IUPAC Name |
2-(diethylamino)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-5-10(6-2)8(7(3)4)9(11)12/h7-8H,5-6H2,1-4H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWHRJBRJWTAPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2867137.png)
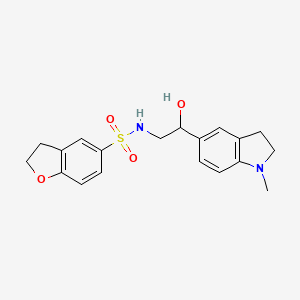

![2-chloro-N-[[(2-chloroacetyl)amino]-(3-methoxy-4-pentoxyphenyl)methyl]acetamide](/img/structure/B2867141.png)
![5-[[5-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2867143.png)
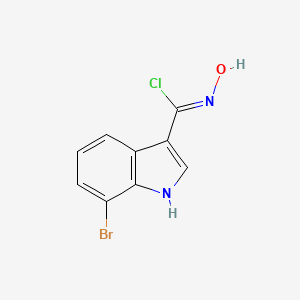

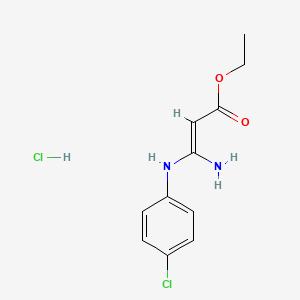
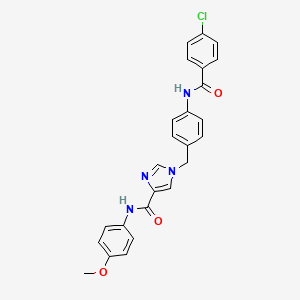
![N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylpyridine-4-carboxamide](/img/structure/B2867152.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2867154.png)
